molecular formula C20H17ClFNO2S2 B4089105 4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide

4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide

Cat. No.: B4089105
M. Wt: 421.9 g/mol
InChI Key: PUJYBDFSAGWURC-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide is an organic compound with the molecular formula C20H17ClFNO2S2 It is a sulfonamide derivative that contains both chloro and fluoro substituents on its aromatic rings

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO2S2/c21-16-6-12-19(13-7-16)27(24,25)23-14-20(15-4-2-1-3-5-15)26-18-10-8-17(22)9-11-18/h1-13,20,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJYBDFSAGWURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-fluorothiophenol with 2-bromo-2-phenylethylamine under basic conditions to form the intermediate 2-(4-fluorophenyl)sulfanyl-2-phenylethylamine.

    Sulfonamide Formation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced sulfide form.

    Hydrolysis: Corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition can lead to the disruption of bacterial cell growth and replication. Additionally, the compound’s aromatic substituents may interact with other biological pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-fluorophenyl)benzenesulfonamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide is unique due to its specific combination of chloro and fluoro substituents, as well as the presence of both sulfanyl and sulfonamide functional groups. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide
Reactant of Route 2
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4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide

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